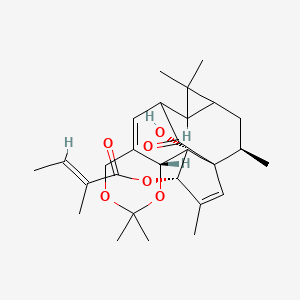

Ingenol-5,20-acetonide-3-O-angelate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H38O6 |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

[(4S,5S,6R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/b14-9+/t16-,18?,19?,20?,22+,23-,27?,28-/m1/s1 |

InChI Key |

STFFIQHUWFISBB-GRSKUROBSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1C(=CC23[C@@]1([C@H]4C(=CC(C2=O)C5C(C5(C)C)C[C@H]3C)COC(O4)(C)C)O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Ingenol-5,20-acetonide-3-O-angelate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the efficient, stereoconservative semisynthesis of Ingenol-5,20-acetonide-3-O-angelate, a key intermediate in the preparation of Ingenol (B1671944) 3-angelate (PEP005, ingenol mebutate), a potent agent for the treatment of actinic keratosis. The synthesis proceeds through a two-step sequence involving the protection of the C5 and C20 hydroxyl groups of ingenol as an acetonide, followed by the selective angeloylation of the C3 hydroxyl group. This method provides a high-yielding route to the target compound while minimizing the formation of the undesired tiglate isomer.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Synthesis of Ingenol-5,20-acetonide

| Parameter | Value |

| Starting Material | Ingenol |

| Key Reagents | 2,2-Dimethoxypropane (B42991), Acetone (B3395972), p-Toluenesulfonic acid monohydrate |

| Solvent | Acetone |

| Reaction Time | 2 hours |

| Temperature | Room Temperature |

| Yield | 95% |

Table 2: Synthesis of this compound

| Parameter | Value |

| Starting Material | Ingenol-5,20-acetonide |

| Key Reagents | Angelic anhydride (B1165640), 4-(Dimethylamino)pyridine (DMAP) |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) |

| Reaction Time | 30 minutes |

| Temperature | 0 °C to Room Temperature |

| Yield | 98% |

Experimental Protocols

Step 1: Synthesis of Ingenol-5,20-acetonide

This procedure outlines the protection of the C5 and C20 hydroxyl groups of ingenol using 2,2-dimethoxypropane in the presence of an acid catalyst.

Methodology:

-

To a solution of ingenol (1.0 g, 2.87 mmol) in acetone (20 mL) is added 2,2-dimethoxypropane (3.5 mL, 28.7 mmol).

-

p-Toluenesulfonic acid monohydrate (55 mg, 0.29 mmol) is added to the solution.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is quenched by the addition of triethylamine (B128534) (0.5 mL).

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel (eluent: heptane/ethyl acetate, 1:1) to afford Ingenol-5,20-acetonide as a white solid.

Step 2: Synthesis of this compound

This protocol describes the selective and stereoconservative angeloylation of the C3 hydroxyl group of Ingenol-5,20-acetonide.

Methodology:

-

To a solution of Ingenol-5,20-acetonide (100 mg, 0.26 mmol) in dichloromethane (5 mL) at 0 °C is added 4-(dimethylamino)pyridine (63 mg, 0.52 mmol).

-

Angelic anhydride (94 mg, 0.52 mmol) is added, and the reaction mixture is stirred at 0 °C for 10 minutes and then at room temperature for 20 minutes.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).

-

The aqueous layer is extracted with dichloromethane (2 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: heptane/ethyl acetate, 4:1) to yield this compound as a colorless oil.

Visualizations

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Workflow

Caption: Workflow for the two-step synthesis.

An In-Depth Technical Guide to the Mechanism of Action of Ingenol Mebutate, a Close Analog of Ingenol-5,20-acetonide-3-O-angelate

Executive Summary

Ingenol Mebutate, a potent diterpene ester isolated from the sap of Euphorbia peplus, exhibits a unique dual mechanism of action that makes it an effective topical treatment for actinic keratosis. This mechanism involves a rapid, localized induction of cell death in the treated area, followed by a robust inflammatory response that eliminates any remaining atypical cells. The primary molecular target of Ingenol Mebutate is Protein Kinase C (PKC), a family of enzymes crucial for various cellular signaling pathways.

Dual Mechanism of Action

The therapeutic effect of Ingenol Mebutate is characterized by two distinct but complementary processes:

-

Primary Necrosis: Upon topical application, Ingenol Mebutate rapidly induces cytotoxicity in the epidermal keratinocytes. This is primarily achieved through the disruption of the plasma membrane and mitochondrial membranes, leading to a form of programmed necrosis. This initial phase is responsible for the swift clearance of the majority of the targeted dysplastic cells.

-

Secondary Immune Response: The initial necrotic cell death triggers the release of pro-inflammatory cytokines and chemokines. This, in turn, recruits and activates immune cells, particularly neutrophils, to the site of application. This secondary inflammatory response is crucial for eliminating any residual atypical cells that were not eradicated during the primary necrotic phase.

Molecular Target: Protein Kinase C (PKC)

The diverse biological effects of Ingenol Mebutate are primarily mediated through its interaction with various isoforms of Protein Kinase C (PKC).[1] Ingenol Mebutate acts as a potent activator of PKC, mimicking the function of the endogenous second messenger diacylglycerol (DAG).

PKC Isoform Binding Affinity

Ingenol Mebutate has been shown to bind to and activate a broad range of PKC isoforms with high affinity. The binding affinities (Ki) for several PKC isoforms are summarized in the table below.

| PKC Isoform | Ki (nM) |

| PKC-α | 0.3 |

| PKC-β | 0.105 |

| PKC-γ | 0.162 |

| PKC-δ | 0.376 |

| PKC-ε | 0.171 |

Data for Ingenol Mebutate (PEP005).

Signaling Pathways

The activation of PKC by Ingenol Mebutate initiates a cascade of downstream signaling events that ultimately lead to the observed cytotoxic and immunomodulatory effects.

Further downstream, PKC activation by Ingenol Mebutate has been shown to modulate other critical signaling pathways, including the Ras/Raf/MAPK and PI3K/AKT pathways, which are central to cell proliferation, survival, and apoptosis.

Quantitative In Vitro Activity

The cytotoxic effects of Ingenol Mebutate have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (nM) |

| WEHI-231 | B-cell lymphoma | 1.41 ± 0.255 |

| HOP-92 | Non-small cell lung cancer | 3.24 ± 2.01 |

| Colo205 | Colorectal adenocarcinoma | 11.9 ± 1.307 |

Data for Ingenol Mebutate (PEP005).

Experimental Protocols

Detailed experimental protocols are essential for researchers investigating the mechanism of action of ingenane (B1209409) diterpenes. Below are representative protocols for key assays.

PKC Binding Assay (Competitive Displacement)

This protocol describes a method to determine the binding affinity of a test compound (e.g., Ingenol Mebutate) to a specific PKC isoform by measuring the displacement of a radiolabeled phorbol (B1677699) ester.

Protocol Details:

-

Reagents: Purified recombinant human PKC isoform, [³H]Phorbol 12,13-dibutyrate ([³H]PDBu), phosphatidylserine (B164497), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors like CaCl₂, MgCl₂, and β-mercaptoethanol), test compound (Ingenol Mebutate) at various concentrations.

-

Procedure:

-

In a microplate, combine the PKC isoform, phosphatidylserine liposomes, and [³H]PDBu in the assay buffer.

-

Add the test compound at a range of concentrations. For control wells, add vehicle.

-

Incubate the mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the protein-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]PDBu) using non-linear regression analysis.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.

Protocol Details:

-

Reagents: Cell culture medium, cancer cell line of interest, test compound (Ingenol Mebutate), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a detergent solution).

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control.

-

Plot the percentage of cell viability against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that reduces cell viability by 50%) using non-linear regression analysis.

-

Conclusion

Ingenol Mebutate demonstrates a potent and rapid dual mechanism of action, initiating direct cytotoxicity followed by a secondary immune-mediated clearance of atypical cells. Its primary molecular target is the Protein Kinase C family of enzymes, leading to the modulation of downstream signaling pathways involved in cell death and inflammation. While specific data for Ingenol-5,20-acetonide-3-O-angelate is limited, the comprehensive understanding of Ingenol Mebutate's mechanism provides a strong foundation for inferring its biological activities and guiding future research for this class of compounds. Further investigation is warranted to elucidate the precise impact of the 5,20-acetonide modification on the pharmacokinetic and pharmacodynamic properties of the ingenane scaffold.

References

"biological activity of Ingenol-5,20-acetonide-3-O-angelate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the biological activity of Ingenol-3-angelate (also known as PEP005 and Ingenol Mebutate). While the specified topic is "Ingenol-5,20-acetonide-3-O-angelate," it is crucial to note that this compound is primarily a synthetic intermediate used in the preparation of Ingenol-3-angelate. The vast body of scientific literature on biological activity focuses on Ingenol-3-angelate as the active compound. This guide will, therefore, concentrate on the biological effects of Ingenol-3-angelate, the active moiety responsible for its therapeutic effects.

Ingenol-3-angelate is a diterpene ester extracted from the sap of the plant Euphorbia peplus. It is the active ingredient in the topical medication Picato®, which is approved for the treatment of actinic keratosis. Its mechanism of action is multifaceted, involving direct induction of cell death and the stimulation of a robust inflammatory response, which contributes to its anti-tumor activity.

Quantitative Biological Activity Data

The anti-proliferative activity of Ingenol-3-angelate has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| Colo205 | Colon Cancer | 0.01 | 48 hours | |

| MDA-MB-435 | Melanoma | 2.6 | Not Specified | |

| HCC2998 | Colon Cancer | 30 | 48 hours | |

| HCT116 | Colon Cancer | 120 | 48 hours | |

| HT29 | Colon Cancer | 140 | 48 hours | |

| A2058 | Human Melanoma | ~38 | Not Specified | [1] |

| HT144 | Human Melanoma | ~46 | Not Specified | [1] |

Mechanism of Action and Signaling Pathways

Ingenol-3-angelate exerts its biological effects primarily through the activation of Protein Kinase C (PKC) isoforms. This activation triggers a cascade of downstream signaling events that lead to both direct tumor cell death and an inflammatory response that further contributes to the elimination of cancerous cells.

Protein Kinase C (PKC) Activation

Ingenol-3-angelate is a potent activator of PKC, showing a preference for novel PKC isoforms, particularly PKCδ.[2] Upon activation, PKCδ translocates from the cytosol to various cellular membranes, including the nucleus, where it mediates pro-apoptotic signals.[3] In contrast, Ingenol-3-angelate has been shown to reduce the expression of PKCα.[3]

References

Ingenol-5,20-acetonide-3-O-angelate as a Protein Kinase C Activator: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of ingenol (B1671944) esters as potent activators of Protein Kinase C (PKC), with a primary focus on the well-characterized compound Ingenol-3-O-angelate (also known as PEP005 or Ingenol Mebutate). While the specified molecule, Ingenol-5,20-acetonide-3-O-angelate, is a key intermediate in the semi-synthesis of Ingenol-3-angelate, detailed biological data on its direct PKC activating properties are not extensively available in current literature.[1][2] Therefore, this document will leverage the wealth of data on Ingenol-3-angelate to provide researchers, scientists, and drug development professionals with an in-depth understanding of the mechanism of action, relevant signaling pathways, quantitative biological data, and detailed experimental protocols associated with this class of compounds.

Introduction: The Role of Ingenol Esters as PKC Activators

Ingenol esters, derived from the plant Euphorbia peplus, are a class of diterpenoids that have garnered significant interest for their potent biological activities, particularly their ability to modulate Protein Kinase C (PKC) signaling pathways.[3][4][5] PKC represents a family of serine/threonine kinases that are central regulators of numerous cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. Dysregulation of PKC signaling is implicated in various diseases, most notably cancer, making it a critical target for therapeutic development.

Ingenol-3-angelate (PEP005), the active ingredient in the FDA-approved drug Picato® for actinic keratosis, is a potent activator of classical and novel PKC isoforms.[3][6][7][8] Its mechanism of action is understood to be dual-pronged, involving the induction of rapid, localized necrosis of treated cells, followed by a robust inflammatory response that helps to clear remaining aberrant cells.[7][9] This biological activity is intrinsically linked to its function as a PKC activator, with a particular emphasis on the pro-apoptotic isoform, PKCδ.[3][4][5]

This compound serves as a protected precursor in the chemical synthesis of Ingenol-3-angelate.[1][2] The acetonide group protects the C5 and C20 hydroxyl groups of the ingenol backbone, allowing for selective modification at other positions, such as the C3 hydroxyl group for angeloylation. While this makes it a crucial compound from a synthetic chemistry perspective, its own biological activity as a PKC activator has not been as thoroughly characterized as its deprotected counterpart. It is generally presumed that the free hydroxyl groups at the C5 and C20 positions are important for the full spectrum of biological activity observed with Ingenol-3-angelate.

Mechanism of Action and Signaling Pathways

Ingenol-3-angelate exerts its biological effects by binding to the C1 domain of classical and novel PKC isoforms, mimicking the endogenous activator diacylglycerol (DAG).[10] This binding event induces a conformational change in the PKC enzyme, leading to its activation and translocation from the cytosol to cellular membranes, including the plasma membrane, nuclear membrane, and mitochondria.[3][11][12]

The activation of specific PKC isoforms triggers downstream signaling cascades that ultimately determine the cellular outcome. A key player in the pro-apoptotic effects of Ingenol-3-angelate is PKCδ.[3][4][5] Upon activation, PKCδ can initiate apoptosis through various mechanisms, including the activation of caspase cascades.

Furthermore, the activation of PKC by ingenol esters leads to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK).[13] The PKC/MEK/ERK signaling axis has been shown to be crucial for the induction of cell death in keratinocytes treated with Ingenol Mebutate.[13]

The following diagram illustrates the signaling pathway initiated by Ingenol-3-angelate.

References

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. ashpublications.org [ashpublications.org]

- 5. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Translocation assays of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Origin and Synthesis of Ingenol-5,20-acetonide-3-O-angelate

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth examination of Ingenol-5,20-acetonide-3-O-angelate, clarifying its origin as a semi-synthetic derivative of a natural product. It details the natural sources of the parent compound, ingenol (B1671944), methods for its extraction, and the synthetic pathway to the specified acetonide. Furthermore, it explores the biological mechanism of the pharmacologically active parent compound, ingenol-3-angelate (ingenol mebutate).

Introduction: A Semi-Synthetic Derivative from a Natural Scaffold

This compound is not a naturally occurring compound but rather a crucial laboratory intermediate. It is synthesized from ingenol, a tetracyclic diterpenoid found in the sap of various plants belonging to the Euphorbia genus. The primary purpose of creating this specific derivative is to facilitate the regioselective synthesis of ingenol-3-angelate (also known as ingenol mebutate or PEP005), a potent activator of Protein Kinase C (PKC) that was approved for the topical treatment of actinic keratosis.[1][2] The acetonide group serves as a protecting group for the hydroxyl functions at the C-5 and C-20 positions of the ingenol core, thereby allowing for specific esterification at the C-3 position.[1][2]

Natural Sources of the Ingenol Core

The ingenol scaffold is predominantly found in plants of the Euphorbiaceae family. The sap of these plants, often a milky latex, has a history in traditional medicine for treating skin lesions.[3][4][5] While numerous Euphorbia species contain ingenol derivatives, two are of primary significance for research and production.

-

Euphorbia peplus : Commonly known as petty spurge or radium weed, this plant is the original natural source from which ingenol-3-angelate was isolated and identified as the active component.[3][6] The concentration in E. peplus, however, is relatively low.[1]

-

Euphorbia lathyris : Known as the caper spurge, this species is a more abundant source of the parent ingenol.[1] For commercial production, ingenol is often extracted from the seeds of E. lathyris and then chemically converted to the desired ingenol-3-angelate.[1]

Other species of Euphorbia have also been identified as sources of various ingenol and ingol-type diterpenes.[7][8]

Table 1: Principal Natural Sources of Ingenol and its Derivatives

| Plant Species | Common Name | Key Compound(s) | Primary Use |

|---|---|---|---|

| Euphorbia peplus | Petty Spurge, Radium Weed | Ingenol-3-angelate (Ingenol Mebutate) | Original source for discovery and isolation[4][6] |

| Euphorbia lathyris | Caper Spurge | Ingenol | Commercial source for semi-synthesis[1] |

| Euphorbia trigona | African Milk Tree | Ingol and Ingenol Esters | Source of various diterpenoids[7] |

| Euphorbia esula | Leafy Spurge | Ingenol | Reported source of the parent compound[8] |

| Euphorbia helioscopia | Sun Spurge | Ingenol | Reported source of the parent compound[8] |

Table 2: Comparative Yields of Ingenol Precursors

| Plant Species | Plant Part | Compound | Reported Yield |

|---|---|---|---|

| Euphorbia peplus | Whole Plant | Ingenol Mebutate | ~1.1 mg/kg[1] |

| Euphorbia lathyris | Dried Seeds | Ingenol | ~100-275 mg/kg[1] |

Experimental Protocols

The following protocol is a generalized method derived from described extraction processes for obtaining ingenol from plant material.[9]

-

Preparation of Plant Material: The raw plant material (e.g., dried and powdered Euphorbia lathyris seeds) is pulverized to increase the surface area for extraction.

-

Solvent Extraction: The crushed material undergoes reflux extraction with a polar solvent, typically 80-100% ethanol (B145695) or methanol. This step is repeated multiple times to ensure exhaustive extraction of the target compounds.

-

Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned with a non-polar solvent like petroleum ether followed by a moderately polar solvent such as ethyl acetate (B1210297) to separate compounds based on polarity. The ingenol esters are typically enriched in the ethyl acetate fraction.

-

Alkaline Hydrolysis: To obtain the parent ingenol, the extract containing various ingenol esters is subjected to alkaline hydrolysis. This is achieved by treatment with a base, such as 0.25M sodium hydroxide (B78521) or 0.2M sodium methoxide, which cleaves the ester groups from the ingenol core.[9]

-

Purification: The resulting solution is neutralized, concentrated, and then purified using column chromatography. A silica (B1680970) gel column is commonly used, with a gradient elution system of petroleum ether and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Crystallization and Drying: Fractions containing pure ingenol are combined, concentrated, and the final product is obtained by crystallization at low temperatures (e.g., -15°C for 24 hours).[9] The resulting crystals are dried to yield pure ingenol.

A high-yielding method for preparing ingenol-3-angelate involves the use of the 5,20-acetonide intermediate to prevent undesired side reactions.[1][2]

-

Protection Step: The parent ingenol is reacted with an acetal-forming reagent (e.g., 2,2-dimethoxypropane) under acidic catalysis. This selectively protects the C-5 and C-20 hydroxyl groups, forming Ingenol-5,20-acetonide . This intermediate is stable and allows for specific modification of the remaining C-3 hydroxyl group.

-

Esterification (Angeloylation): The Ingenol-5,20-acetonide is then esterified at the C-3 position with angelic acid or an activated derivative (e.g., angelic anhydride (B1165640) or angeloyl chloride). This reaction is carefully controlled to prevent isomerization of the angelate moiety (Z-form) to the tiglate moiety (E-form).[1] This step yields the target intermediate, This compound .

-

Deprotection Step: The final step to obtain the pharmacologically active ingenol-3-angelate is the removal of the acetonide protecting group. This is typically achieved by treatment with aqueous acid (e.g., hydrochloric acid), which hydrolyzes the acetal (B89532) and restores the hydroxyl groups at the C-5 and C-20 positions.[10]

Biological Activity and Mechanism of Action

The biological activity of ingenol esters is primarily attributed to their function as potent activators of Protein Kinase C (PKC) isoforms.[11][12][13] Ingenol-3-angelate (ingenol mebutate) is a broad-range activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[13]

The mechanism of action is understood to be dual:

-

Direct Cytotoxicity: Ingenol-3-angelate induces rapid cell death in cancer cells.[13] This process involves the activation of specific PKC isoforms, particularly PKCδ, which translocates to different cellular compartments, including the mitochondria.[12][13] This leads to the loss of mitochondrial membrane potential, mitochondrial swelling, and ultimately, necrotic cell death.[5]

-

Immune System Activation: Following the initial wave of necrosis, a robust inflammatory response is initiated.[5] This is characterized by the infiltration of neutrophils, which contribute to further tumor cell death through antibody-dependent cellular cytotoxicity.

In T-cells, however, activation of PKCθ by ingenol-3-angelate has an anti-apoptotic effect, demonstrating the cell-type-specific outcomes of PKC activation.[14] This activation leads to the nuclear translocation of NFκB p65, a key survival signal.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. dermnetnz.org [dermnetnz.org]

- 7. mdpi.com [mdpi.com]

- 8. Ingenol | C20H28O5 | CID 442042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN102126941A - Preparation method of euphorbia peplus plant extract for preparing antitumor medicament - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-ingenol angelate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Ingenol-5,20-acetonide-3-O-angelate (CAS No. 87980-68-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a key synthetic intermediate in the semi-synthesis of Ingenol (B1671944) 3-angelate (also known as PEP005 or Ingenol Mebutate), a potent activator of Protein Kinase C (PKC) with significant applications in the treatment of actinic keratosis and with potential for other anti-cancer therapies. The acetonide functional group serves as a protecting group for the hydroxyl moieties at the C-5 and C-20 positions of the ingenol backbone. This protection strategy allows for the regioselective esterification of the C-3 hydroxyl group with angelic acid, a crucial step in the synthesis of Ingenol 3-angelate, while preventing undesired side reactions and isomerization of the angelate double bond. This document provides a comprehensive overview of the chemical properties, synthesis, and known biological context of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These data are compiled from various chemical suppliers and databases. It is important to note that some of these properties are predicted and may not be experimentally verified.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 87980-68-5 | N/A |

| Molecular Formula | C₂₈H₃₈O₆ | |

| Molecular Weight | 470.6 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | >98% (typically) | [3] |

| Boiling Point (Predicted) | 582.2 ± 50.0 °C | [4] |

| Density (Predicted) | 1.21 ± 0.1 g/cm³ | [2][4] |

| Storage Temperature | -20°C | [5] |

| Solubility | Soluble in DMSO | [5] |

Synthesis and Experimental Protocols

This compound is synthesized from Ingenol-5,20-acetonide, which is in turn derived from ingenol. The primary purpose of its synthesis is to serve as a protected intermediate for the production of Ingenol 3-angelate.

Synthesis of Ingenol-5,20-acetonide from Ingenol

The first step involves the selective protection of the C-5 and C-20 diol of ingenol as an acetonide.

Experimental Protocol:

-

Materials: Ingenol, 2,2-dimethoxypropane (B42991), acetone (B3395972), p-toluenesulfonic acid monohydrate.

-

Procedure: A solution of ingenol in a mixture of 2,2-dimethoxypropane and acetone is treated with a catalytic amount of p-toluenesulfonic acid monohydrate. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction is quenched with a mild base (e.g., triethylamine) and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield Ingenol-5,20-acetonide.

Synthesis of this compound

The protected Ingenol-5,20-acetonide is then esterified at the C-3 position with angelic acid or a derivative thereof. Several methods have been developed to achieve this transformation with high stereoselectivity and yield, preventing the isomerization of the angelate to the tiglate form.

Experimental Protocol (using Angelic Anhydride):

-

Materials: Ingenol-5,20-acetonide, angelic anhydride (B1165640), a non-nucleophilic base (e.g., lithium hexamethyldisilazide (LiHMDS) or sodium hexamethyldisilazide (NaHMDS)), and an aprotic solvent (e.g., tetrahydrofuran (B95107) (THF)).

-

Procedure: To a solution of Ingenol-5,20-acetonide in anhydrous THF at a controlled temperature (e.g., -78 °C), a solution of the non-nucleophilic base is added dropwise. After stirring for a short period, a solution of angelic anhydride in THF is added. The reaction mixture is stirred at low temperature and the progress is monitored by TLC. Once the reaction is complete, it is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

The following diagram illustrates the general workflow for the semi-synthesis of Ingenol 3-angelate, highlighting the role of this compound.

Biological Activity and Mechanism of Action

There is currently no significant body of research available that details the specific biological activity of this compound itself. Its primary role in the scientific literature is that of a synthetic intermediate. It is presumed that the acetonide group renders the molecule biologically inactive or significantly less active compared to its deprotected form, Ingenol 3-angelate. The biological activity described below pertains to Ingenol 3-angelate, the final product of the semi-synthetic route involving the title compound.

Ingenol 3-angelate is a well-characterized activator of Protein Kinase C (PKC) isoforms. This activation is central to its therapeutic effects.

Mechanism of Action of Ingenol 3-angelate (PEP005)

The primary mechanism of action of Ingenol 3-angelate involves a dual effect:

-

Induction of Cell Death: At high concentrations, Ingenol 3-angelate can induce rapid necrotic cell death in tumor cells.

-

Immune Response Activation: At lower, pharmacologically relevant concentrations, it activates PKC, leading to an inflammatory response characterized by the infiltration of neutrophils and other immune cells. This immune response contributes to the clearance of remaining tumor cells.

The activation of PKC by Ingenol 3-angelate triggers downstream signaling cascades, including the NF-κB pathway, which plays a critical role in the expression of pro-inflammatory cytokines and chemokines. The following diagram depicts a simplified representation of the PKC activation pathway initiated by Ingenol 3-angelate.

Conclusion

This compound is a vital, non-natural intermediate that enables the efficient and stereoselective semi-synthesis of the clinically relevant anti-cancer agent, Ingenol 3-angelate. While the acetonide itself is not known to possess significant biological activity, its role in facilitating the production of a potent PKC activator underscores its importance in medicinal chemistry and drug development. Further research into the biological properties of this and other protected ingenol derivatives could potentially reveal novel structure-activity relationships, although current evidence points to the free hydroxyl groups at positions 5 and 20 being crucial for the biological effects of ingenol esters. Researchers working with this compound should be aware of its primary function as a synthetic precursor and direct their biological investigations towards the deprotected final product.

References

- 1. US9416084B2 - Method of producing ingenol-3-angelate - Google Patents [patents.google.com]

- 2. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Ingenol Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of ingenol (B1671944) esters, a class of diterpenoids with significant pharmacological interest. Ingenol mebutate (marketed as Picato), an ester of ingenol, is an FDA-approved topical agent for the treatment of actinic keratosis, a precancerous skin condition[1][2]. The complex structure of ingenol, featuring a unique 5/7/7/3 tetracyclic ring system, has made its chemical synthesis challenging and its isolation from plant sources inefficient, driving research into its natural biosynthetic pathway for potential biotechnological production[3]. This document details the key enzymatic steps, precursor molecules, and experimental methodologies used to elucidate this complex pathway.

Overview of the Ingenol Ester Biosynthetic Pathway

The biosynthesis of ingenol esters begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), derived from the methylerythritol phosphate (B84403) (MEP) pathway in plants[4]. The pathway can be broadly divided into three main phases:

-

Cyclase Phase: Formation of the initial macrocyclic diterpene scaffold, casbene (B1241624), from GGPP.

-

Oxidase and Rearrangement Phase: A series of regio-specific oxidations and an unconventional cyclization cascade that transforms the casbene macrocycle into the characteristic ingenane (B1209409) core.

-

Tailoring Phase: Late-stage acylation of the ingenol core by acyltransferases to produce various ingenol esters.

The elucidation of this pathway has largely been achieved through transcriptomic analysis of ingenol-producing plants like Euphorbia lathyris and Euphorbia peplus, followed by functional characterization of candidate enzymes via heterologous expression and in vitro assays[3][5][6].

Detailed Biosynthetic Steps

The biosynthesis initiates in the plastids where geranylgeranyl pyrophosphate (GGPP) is cyclized by the enzyme casbene synthase (CBS) to form the macrocyclic diterpene, casbene. This is the committed step that directs carbon flux towards the formation of the lathyrane, tigliane (B1223011), and ingenane skeletons.

Following the formation of casbene, a series of modifications are catalyzed by membrane-bound cytochrome P450 monooxygenases (CYPs) and an alcohol dehydrogenase (ADH), primarily in the endoplasmic reticulum[3][7].

-

First Oxidation: The cytochrome P450 enzyme CYP71D445 catalyzes the regio-specific hydroxylation of casbene at the C9 position to produce 9-hydroxycasbene[3].

-

Second Oxidation: Another P450, CYP726A27 , hydroxylates 9-hydroxycasbene at the C5 position, yielding 5,9-dihydroxycasbene[3].

-

Dehydrogenation and Cyclization: An alcohol dehydrogenase (ADH1) catalyzes the dehydrogenation of the hydroxyl groups. This is followed by a spontaneous rearrangement and an unconventional cyclization to form jolkinol C , a key intermediate with the lathyrane diterpene skeleton[3][6]. The formation of jolkinol C represents a critical branch point and is considered a key link to the biosynthesis of the more complex ingenane core[3].

The subsequent steps to convert the lathyrane skeleton of jolkinol C into the tigliane and finally the ingenane skeleton are believed to involve further discrete cyclizations and rearrangements, though the specific enzymes for these transformations are not yet fully identified. This multi-step process ultimately yields the (+)-ingenol core[5].

digraph "Ingenol Biosynthesis Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

// Nodes

GGPP [label="Geranylgeranyl\nPyrophosphate (GGPP)", fillcolor="#F1F3F4", fontcolor="#202124"];

Casbene [label="Casbene", fillcolor="#F1F3F4", fontcolor="#202124"];

Oxy1 [label="9-hydroxycasbene", fillcolor="#F1F3F4", fontcolor="#202124"];

Oxy2 [label="5,9-dihydroxycasbene", fillcolor="#F1F3F4", fontcolor="#202124"];

JolkinolC [label="Jolkinol C\n(Lathyrane skeleton)", fillcolor="#F1F3F4", fontcolor="#202124"];

Intermediate [label="Multiple Steps\n(Tigliane skeleton)", fillcolor="#F1F3F4", fontcolor="#202124"];

Ingenol [label="Ingenol\n(Ingenane skeleton)", fillcolor="#FBBC05", fontcolor="#202124"];

IngenolEster [label="Ingenol-3-angelate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

GGPP -> Casbene [label=" Casbene Synthase (CBS) ", color="#4285F4", fontcolor="#202124"];

Casbene -> Oxy1 [label=" CYP71D445 ", color="#4285F4", fontcolor="#202124"];

Oxy1 -> Oxy2 [label=" CYP726A27 ", color="#4285F4", fontcolor="#202124"];

Oxy2 -> JolkinolC [label=" ADH1 ", color="#4285F4", fontcolor="#202124"];

JolkinolC -> Intermediate [label=" P450s? ", style=dashed, color="#EA4335", fontcolor="#202124"];

Intermediate -> Ingenol [label=" P450s? ", style=dashed, color="#EA4335", fontcolor="#202124"];

Ingenol -> IngenolEster [label=" BAHD Acyltransferases\n(+ Angelyl-CoA) ", color="#4285F4", fontcolor="#202124"];

}

Fig 2. Workflow for in planta functional characterization of biosynthetic genes.

-

Transformation: Expression vectors containing candidate genes are transformed into Agrobacterium tumefaciens.

-

Culture and Infiltration: Agrobacterium cultures are grown and then infiltrated into the leaves of 4-6 week old N. benthamiana plants. For multi-step pathways, cultures containing different enzymes are co-infiltrated. For example, to test the P450s and ADH, Agrobacterium strains containing CBS, CYP71D445, CYP726A27, and ADH1 are mixed and co-infiltrated[3].

-

Incubation and Harvest: Plants are incubated for 3-5 days to allow for transient gene expression and enzyme activity. Leaf tissue is then harvested.

-

Metabolite Extraction: Metabolites are extracted from the leaf tissue using an organic solvent (e.g., ethyl acetate). The extract is concentrated in vacuo.

-

Analysis: The extracted metabolites are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparing their mass spectra and retention times to authentic standards.

In vitro assays are used to confirm the specific function and kinetics of an individual enzyme[5].

-

Enzyme Expression and Purification: The gene of interest is expressed in a suitable host, typically E. coli or yeast. The recombinant enzyme is then purified. For P450s, which are membrane-bound, this often involves preparing microsomal fractions from the expression host.

-

Reaction Setup: The purified enzyme (or microsomal fraction) is incubated in a buffered solution with the substrate (e.g., ingenol), any required co-substrates (e.g., angelyl-CoA), and necessary cofactors (e.g., NADPH for P450s, Mg²⁺).

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a set period.

-

Quenching and Extraction: The reaction is stopped (quenched), and the products are extracted with an organic solvent.

-

Analysis: The products are analyzed by LC-MS or other appropriate analytical techniques to confirm their identity and quantify the amount formed.

Associated Signaling and Mechanism of Action

While not part of its biosynthesis, the mechanism of action of ingenol mebutate is critical for its therapeutic application and involves the modulation of intracellular signaling pathways. Ingenol mebutate is a potent activator of Protein Kinase C (PKC), particularly the PKCδ isoform[8].

-

PKC Activation: Ingenol mebutate binds to and activates PKCδ.

-

Downstream Signaling: This activation leads to the phosphorylation of the MEK/ERK signaling cascade[8].

-

Cellular Effects: The activation of this pathway in aberrant keratinocytes induces rapid mitochondrial swelling and necrotic cell death[9]. This is followed by a secondary inflammatory response, characterized by the release of cytokines like TNF-α and IL-8, which contributes to the elimination of remaining tumor cells[8][9].

```dot

digraph "Ingenol Mebutate Mechanism of Action" {

graph [nodesep=0.5];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

// Nodes

IM [label="Ingenol Mebutate", fillcolor="#F1F3F4", fontcolor="#202124"];

PKC [label="Protein Kinase C δ\n(PKCδ)", fillcolor="#F1F3F4", fontcolor="#202124"];

MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"];

ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"];

Death [label="Mitochondrial Swelling &\nNecrotic Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Inflammation [label="Inflammatory Response\n(TNF-α, IL-8 release)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges

IM -> PKC [label=" Binds & Activates ", color="#4285F4", fontcolor="#202124"];

PKC -> MEK [label=" Phosphorylates ", color="#4285F4", fontcolor="#202124"];

MEK -> ERK [label=" Phosphorylates ", color="#4285F4", fontcolor="#202124"];

ERK -> Death [color="#4285F4"];

PKC -> Inflammation [color="#4285F4"];

}

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Scientists find long-sought method to efficiently make complex anticancer compound | EurekAlert! [eurekalert.org]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Oxidation and cyclization of casbene in the biosynthesis of Euphorbia factors from mature seeds of Euphorbia lathyris L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ingol and Ingenol-Type Diterpenes from Euphorbia trigona Miller with Keratinocyte Inhibitory Activity [mdpi.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Ingenol-5,20-acetonide-3-O-angelate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a derivative of Ingenol-3-angelate (also known as I3A or PEP005), a potent activator of Protein Kinase C (PKC) isoforms.[1] Ingenol-3-angelate is a natural diterpene ester isolated from the sap of Euphorbia peplus and has demonstrated significant anti-cancer properties both in vitro and in vivo.[2] The acetonide modification at the 5 and 20 positions is suggested to enhance the compound's stability, potentially leading to more consistent and potent biological activity in cell culture experiments.[2]

These application notes provide a comprehensive overview of the use of this compound in cell culture, based on the extensive research conducted on its parent compound, Ingenol-3-angelate. The protocols and data presented herein are intended to serve as a guide for researchers investigating the cellular effects of this class of compounds.

Mechanism of Action

This compound is expected to function, like its parent compound, as a broad-range activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes. Activation of PKC isoforms by ingenol (B1671944) compounds triggers a cascade of downstream signaling events that can lead to various cellular outcomes, including apoptosis, necrosis, cell cycle arrest, and modulation of the immune response.[3][4] The specific cellular response is highly dependent on the cell type and the expression profile of PKC isoforms.[5] For instance, in myeloid leukemia cells, the pro-apoptotic effects are primarily mediated through the activation and translocation of PKCδ. In contrast, in T cells, activation of PKCθ by Ingenol-3-angelate leads to an anti-apoptotic survival signal.[5][6]

Data Presentation

The following tables summarize the quantitative data from studies on Ingenol-3-angelate (PEP005), which can be used as a starting point for designing experiments with this compound.

Table 1: Cytotoxicity of Ingenol-3-angelate (PEP005) in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Exposure Time | Reference |

| K562 | Chronic Myeloid Leukemia | MTT | ~10 nM | 72 h | [2] |

| A2058 | Melanoma | MTT | ~38 µM | Not Specified | [4] |

| HT144 | Melanoma | MTT | ~46 µM | Not Specified | [4] |

| Colo205 | Colon Cancer | Not Specified | Time and concentration-dependent decrease in S phase | Not Specified | [3] |

| Primary AML cells | Acute Myeloid Leukemia | Not Specified | 20 nM | Not Specified | |

| Melanoma cell lines | Melanoma | Necrosis Assay | 100 µg/mL | Not Specified | [7] |

Table 2: Effects of Ingenol-3-angelate (PEP005) on Cellular Processes

| Cell Line | Process Affected | Observation | Concentration | Reference |

| K562 | Cell Cycle | G2/M phase arrest | 0-25 µM | [2] |

| K562 | Apoptosis/Necrosis | Induction of both apoptosis and necrosis | 0-25 µM | [2] |

| A2058, HT144 | Apoptosis | Induction of apoptosis | 1 and 5 µM | [4] |

| A2058, HT144 | Cell Cycle | G1 and G2/M phase arrest | 1 and 5 µM | [4] |

| Colo205 | Apoptosis | Induction of apoptosis | Not Specified | [3] |

| PCa cells | Apoptosis | Dose-dependent increase in cleaved-caspase-3 | Not Specified | [8] |

Experimental Protocols

Protocol 1: General Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methodologies used for Ingenol-3-angelate and can be used to determine the cytotoxic effects of this compound on a given cell line.[2]

Materials:

-

Target cells in culture

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to start with a wide range of concentrations (e.g., 1 nM to 100 µM).

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the quantitative assessment of apoptosis and necrosis induced by this compound.

Materials:

-

Target cells

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired time.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Visualization of Signaling Pathways and Workflows

Caption: Signaling pathways modulated by Ingenol compounds.

Caption: General experimental workflow.

References

- 1. 3-ingenol angelate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ingenol 3-angelate induces dual modes of cell death and differentially regulates tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cascade targeting codelivery of ingenol-3-angelate and doxorubicin for enhancing cancer chemoimmunotherapy through synergistic effects in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ingenol-5,20-acetonide-3-O-angelate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ingenol-5,20-acetonide-3-O-angelate is a key intermediate in the semi-synthesis of Ingenol (B1671944) 3-angelate (also known as Ingenol mebutate or PEP005), a potent activator of Protein Kinase C (PKC) isoforms.[1][2][3] Ingenol 3-angelate is the active ingredient in the topical treatment for actinic keratosis and has shown significant anti-tumor and anti-leukemic activities.[2] The use of the 5,20-acetonide protecting group allows for the stereoselective angeloylation of the C3 hydroxyl group of ingenol, a crucial step in the synthesis of Ingenol 3-angelate. These application notes provide detailed protocols for the semi-synthesis of Ingenol 3-angelate via its 5,20-acetonide intermediate and for evaluating its biological activity.

Data Presentation

Table 1: Bioactivity of Ingenol 3-angelate (PEP005)

| Cell Line | Assay | Endpoint | Value | Reference |

| A2058 (Human Melanoma) | MTT Assay | IC50 | ~38 µM | [4] |

| HT144 (Human Melanoma) | MTT Assay | IC50 | ~46 µM | [4] |

| Various Myeloid Leukemia Cell Lines | Apoptosis Assay | Effective Concentration | Low nanomolar range | [1] |

Table 2: Protein Kinase C (PKC) Isoform Binding Affinity of Ingenol 3-angelate (PEP005)

| PKC Isoform | Binding Affinity (Ki) |

| PKC-α | 0.3 nM |

| PKC-β | 0.105 nM |

| PKC-γ | 0.162 nM |

| PKC-δ | 0.376 nM |

| PKC-ε | 0.171 nM |

Experimental Protocols

Protocol 1: Semi-synthesis of Ingenol 3-angelate (PEP005) via Ingenol-5,20-acetonide

This protocol describes a three-step semi-synthesis of Ingenol 3-angelate from ingenol, which is extracted from the seeds of Euphorbia lathyris.

Step 1: Protection of the C5 and C20 hydroxyl groups of Ingenol

-

Dissolve ingenol in a suitable solvent (e.g., acetone (B3395972) or 2,2-dimethoxypropane).

-

Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product, Ingenol-5,20-acetonide, with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Angeloylation of the C3 hydroxyl group

-

Dissolve the purified Ingenol-5,20-acetonide in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

-

Add a suitable base (e.g., triethylamine (B128534) or DMAP).

-

Cool the reaction mixture to 0°C.

-

Slowly add angelic anhydride (B1165640) or angeloyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product, this compound, with dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection of the 5,20-acetonide group

-

Dissolve the purified this compound in a suitable solvent (e.g., a mixture of tetrahydrofuran (B95107) and water).

-

Add a suitable acid catalyst (e.g., acetic acid or a mild Lewis acid).

-

Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

-

Neutralize the reaction with a mild base.

-

Extract the final product, Ingenol 3-angelate, with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Purify the final product by HPLC to obtain high-purity Ingenol 3-angelate.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the effect of Ingenol-3-angelate on the viability of human melanoma cells.[4]

-

Cell Culture: Culture human melanoma cells (A2058 and HT144) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of Ingenol-3-angelate (e.g., 0-100 µM) for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the effect of Ingenol-3-angelate on key proteins in signaling pathways, such as the NF-κB and PKC pathways.[3][4]

-

Cell Lysis: Treat cells with Ingenol-3-angelate as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PKCδ, p-PKCδ, NF-κB p65, p-p65, COX-2, iNOS, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations

Caption: Semi-synthesis workflow for Ingenol 3-angelate.

Caption: Ingenol 3-angelate signaling pathway in melanoma cells.

References

- 1. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ingenol-5,20-acetonide-3-O-angelate for Apoptosis Induction Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ingenol-5,20-acetonide-3-O-angelate, also known as PEP005 or Ingenol (B1671944) Mebutate, for in vitro apoptosis induction studies. This document includes an overview of its mechanism of action, quantitative data on its efficacy in various cancer cell lines, detailed experimental protocols for key apoptosis assays, and visual representations of the associated signaling pathways and experimental workflows.

Introduction

This compound (PEP005) is a diterpene ester derived from the sap of the plant Euphorbia peplus. It is a potent activator of Protein Kinase C (PKC) isoforms and has demonstrated significant pro-apoptotic and anti-proliferative effects in a range of cancer cell lines, particularly in melanoma and myeloid leukemia.[1] The primary mechanism of action for its apoptotic effects is the activation of the novel PKCδ isoform.[2] This activation triggers a cascade of downstream signaling events, including the Ras/Raf/MAPK pathway, leading to programmed cell death. These characteristics make this compound a valuable tool for cancer research and drug development.

Data Presentation

Table 1: In Vitro Efficacy of this compound (PEP005) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (48h exposure) | Apoptosis Induction (Concentration) | Key Findings |

| Colo205 | Colon Cancer | 0.01 µM | 0.03 - 3 µM | Sensitive to PEP005, induces apoptosis and G1 cell cycle arrest.[3] |

| HCC2998 | Colon Cancer | 30.0 µM | Not Specified | Moderately sensitive to PEP005. |

| HCT116 | Colon Cancer | 120.0 µM | Not Specified | Relatively insensitive to PEP005. |

| HT29 | Colon Cancer | 140.0 µM | Not Specified | Relatively insensitive to PEP005. |

| MDA-MB-435 | Melanoma | Not Specified | Not Specified | Sensitive to PEP005.[1] |

| HuT-78 | Cutaneous T-Cell Lymphoma | Not Specified | 50 nM (24-72h) | Significant apoptosis induction over time.[4] |

| HH | Cutaneous T-Cell Lymphoma | Not Specified | 50 nM (24-72h) | Significant apoptosis induction over time.[4] |

| MyLa | Cutaneous T-Cell Lymphoma | Resistant | 50 nM (72h) | Less pronounced apoptosis compared to sensitive lines.[4] |

| SeAx | Cutaneous T-Cell Lymphoma | Resistant | 50 nM (72h) | Less pronounced apoptosis compared to sensitive lines.[4] |

| NB4 | Acute Myeloid Leukemia | Not Specified | Nanomolar concentrations | Induces apoptosis.[1] |

Table 2: Time-Dependent Apoptosis Induction in Colo205 Cells with 1 µM PEP005

| Time Point | Apoptotic Cells (%) | Necrotic Cells (%) |

| 24h | Increased | Minimal |

| 48h | Significant | Increased |

| 72h | Significant | Predominant |

| Data synthesized from information suggesting apoptosis is followed by necrosis at later time points.[1] |

Signaling Pathway and Experimental Workflow

Caption: PEP005-induced apoptosis signaling cascade.

Caption: General workflow for apoptosis studies.

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Seed the cancer cell line of interest (e.g., Colo205, HuT-78) in appropriate cell culture plates (e.g., 6-well or 96-well plates) at a density that allows for logarithmic growth during the experiment.

-

Adherence/Stabilization: Allow cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding to apoptosis assays.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Harvesting:

-

For suspension cells, gently collect the cells by centrifugation.

-

For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the supernatant.

-

-

Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC (-) and PI (-)

-

Early apoptotic cells: Annexin V-FITC (+) and PI (-)

-

Late apoptotic/necrotic cells: Annexin V-FITC (+) and PI (+)

-

Necrotic cells: Annexin V-FITC (-) and PI (+)

-

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay detects the loss of mitochondrial membrane potential, an early event in apoptosis.

Materials:

-

Mitochondrial membrane potential-sensitive dye (e.g., JC-1, TMRE, or TMRM)

-

PBS

-

Flow cytometer or fluorescence microscope

Protocol (using JC-1):

-

Cell Preparation: Following treatment with this compound, harvest and wash the cells as described in the Annexin V protocol.

-

Staining: Resuspend the cells in a medium containing the JC-1 dye at the manufacturer's recommended concentration.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

-

Washing: Centrifuge the cells and wash with PBS to remove the excess dye.

-

Analysis: Analyze the cells immediately by flow cytometry.

-

Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates).

-

Apoptotic cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers).

-

The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

-

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

-

Caspase-3 Activity Assay Kit (fluorometric or colorimetric)

-

Cell Lysis Buffer

-

Microplate reader

Protocol (Fluorometric):

-

Cell Lysis: After treatment, lyse the cells using the provided lysis buffer.

-

Lysate Preparation: Centrifuge the lysate to pellet the cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Assay Reaction: In a 96-well black plate, add the cell lysate, reaction buffer, and the caspase-3 substrate (e.g., DEVD-AFC).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

-

Data Analysis: The fluorescence intensity is proportional to the caspase-3 activity in the sample. Normalize the results to the protein concentration.

Conclusion

This compound is a potent inducer of apoptosis in various cancer cell lines, primarily through the activation of the PKCδ signaling pathway. The provided protocols offer a framework for researchers to investigate its apoptotic effects. It is recommended to optimize the experimental conditions, such as compound concentration and incubation time, for each specific cell line and research question. These application notes serve as a detailed guide to facilitate the use of this compound in apoptosis-related cancer research.

References

Application Notes and Protocols: Ingenol-5,20-acetonide-3-O-angelate in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a synthetic derivative of Ingenol (B1671944), a diterpene ester extracted from the sap of the plant Euphorbia peplus. While this compound itself is primarily a key intermediate in the semi-synthesis of its more biologically active counterpart, Ingenol-3-angelate (also known as PEP005 or Ingenol Mebutate), it is crucial for researchers to understand its role and the biological activities of the resulting active compound.[1][2] The acetonide group serves as a protective group for the C5 and C20 hydroxyl groups of the ingenol backbone, allowing for selective modification at other positions. For biological assays, this protective group is typically removed to yield the active Ingenol-3-angelate. These application notes will focus on the utility of Ingenol-3-angelate in cancer research, with the understanding that this compound is its direct precursor.

Ingenol-3-angelate has demonstrated potent anti-tumor activities and is a powerful modulator of intracellular signaling pathways, primarily through its activation of Protein Kinase C (PKC) isoforms.[3] Its dual mechanism of inducing rapid necrotic cell death at the application site and promoting an inflammatory response that leads to immune-mediated tumor clearance makes it a compound of significant interest in oncology.

Mechanism of Action

The primary molecular target of Ingenol-3-angelate is the family of Protein Kinase C (PKC) isozymes. It acts as a broad activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms. The activation of specific PKC isoforms triggers a cascade of downstream signaling events that ultimately lead to cell death and inflammation.

A key player in the pro-apoptotic effects of Ingenol-3-angelate is PKCδ. Upon activation by Ingenol-3-angelate, PKCδ translocates from the cytosol to various cellular membranes, including the nucleus, where it mediates anti-proliferative and pro-apoptotic signals.

The activation of PKC by Ingenol-3-angelate leads to the modulation of several critical signaling pathways:

-

Activation of the Ras/Raf/MEK/ERK (MAPK) Pathway : This pathway is often associated with cell proliferation, but its sustained activation by Ingenol-3-angelate can lead to cell cycle arrest and apoptosis in some cancer cells.

-

Inhibition of the PI3K/AKT Pathway : Ingenol-3-angelate treatment has been shown to reduce the levels of phosphorylated (active) AKT, a key survival kinase. This inhibition of pro-survival signaling contributes to its apoptotic effects.

-

Induction of Pro-inflammatory Responses : Ingenol-3-angelate promotes the release of cytokines and chemokines, leading to the recruitment of immune cells, particularly neutrophils, to the tumor site. This inflammatory response is a critical component of its anti-tumor activity.

Quantitative Data Summary

The following table summarizes the effective concentrations of Ingenol-3-angelate (PEP005) in various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| Colo205 | Colon Cancer | Cell Cycle Analysis | Time and concentration-dependent | Decrease of cells in S phase and apoptosis | |

| Melanoma Cells | Melanoma | Apoptosis/Necrosis Assay | 100 µg/mL | Primarily necrosis, some apoptosis | |

| Leukemic Cells | Leukemia | Apoptosis Assay | Nanomolar range | Apoptosis via PKCδ activation | |

| HT144 | Melanoma | Proliferation Assay | 1 µM and 5 µM | 72% and 48% inhibition of proliferation, respectively | [4] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Ingenol-3-angelate on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Ingenol-3-angelate (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Ingenol-3-angelate in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by Ingenol-3-angelate.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Ingenol-3-angelate

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Ingenol-3-angelate for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation of key proteins in the PKC signaling pathway.

Materials:

-

Cancer cell line of interest

-

Ingenol-3-angelate

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PKCδ, anti-p-PKCδ, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-